molecular formula C6H13NO4 B1194153 2-Amino-1,5-anhydro-2-deoxy-D-glucitol CAS No. 32449-61-9

2-Amino-1,5-anhydro-2-deoxy-D-glucitol

Cat. No. B1194153
CAS RN: 32449-61-9
M. Wt: 163.17 g/mol
InChI Key: MXRBVRXQDKNIBH-SLPGGIOYSA-N
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Description

“2-Amino-1,5-anhydro-2-deoxy-D-glucitol” is a chemical compound with the molecular formula C6H13NO4 . It is a variant of 1,5-Anhydroglucitol (1,5-AG), a naturally occurring monosaccharide found in nearly all foods .


Molecular Structure Analysis

The molecular structure of “2-Amino-1,5-anhydro-2-deoxy-D-glucitol” consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 163.172 Da and the monoisotopic mass is 163.084457 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1,5-anhydro-2-deoxy-D-glucitol” include an average mass of 163.172 Da and a monoisotopic mass of 163.084457 Da .

Scientific Research Applications

  • Synthesis and Application as a Building Unit : It has been utilized as a versatile building unit in many natural products. A study outlined a facile route for its synthesis from the corresponding 2-aminopyranoses, demonstrating its potential as a synthetic building unit in complex molecular structures (Hesek et al., 2008).

  • Role in Deamination Reactions : In another study, the deamination of 2-amino-1,5-anhydro-2-deoxy-D-glucitol resulted in 1,5-anhydro-D-glucitol as the major product, highlighting its reactivity and the importance of ring oxygen atom participation in its reactions (Kin et al., 1971).

  • Derivative Synthesis for Biological Applications : Research also focused on the synthesis of derivatives of 2-amino-1,5-anhydro-2-deoxy-D-glucitol for potential biological applications. For instance, one study detailed the preparation of derivatives that mimic sugar structures, providing avenues for developing novel compounds (Witczak & Whistler, 1986).

  • Utilization in Stereoselective Synthesis : Its use in highly stereoselective synthesis processes has been documented. One study presented the synthesis of 1-amino-2,5-anhydro-1-deoxyalditols, derivatives of 2-amino-1,5-anhydro-2-deoxy-D-glucitol, demonstrating its importance in precise and specific chemical synthesis (Norrild et al., 1997).

  • Biomedical Research : In biomedical research, it has been synthesized as a part of lipid A-subunit analogs, indicating its potential in the study of biological structures and functions (Kiso et al., 1986).

  • Role in Cellular Uptake Mechanisms : The compound has been studied in the context of cellular uptake mechanisms, especially in relation to glucose and mannose transport systems in kidney epithelial cells. This indicates its relevance in understanding glucose metabolism and transport (Saito et al., 1996).

  • Nucleoside Analogue Synthesis : Another significant application involves its conversion into nucleoside analogues, demonstrating its versatility in the synthesis of complex biological molecules (Hossain et al., 1998).

  • Diagnostic Applications in Diabetes Mellitus : A simple enzymatic method utilizing 2-amino-1,5-anhydro-2-deoxy-D-glucitol has been developed for determining plasma levels of the compound, which is significant in the diagnosis of diabetes mellitus (Yabuuchi et al., 1989).

properties

IUPAC Name

(2R,3S,4R,5S)-5-amino-2-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c7-3-2-11-4(1-8)6(10)5(3)9/h3-6,8-10H,1-2,7H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRBVRXQDKNIBH-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954201
Record name 2-Amino-1,5-anhydro-2-deoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,5-anhydro-2-deoxy-D-glucitol

CAS RN

32449-61-9
Record name 1-Deoxyglucosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032449619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1,5-anhydro-2-deoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1,5-anhydro-2-deoxy-D-glucitol
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2-Amino-1,5-anhydro-2-deoxy-D-glucitol
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2-Amino-1,5-anhydro-2-deoxy-D-glucitol
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2-Amino-1,5-anhydro-2-deoxy-D-glucitol
Reactant of Route 5
2-Amino-1,5-anhydro-2-deoxy-D-glucitol
Reactant of Route 6
2-Amino-1,5-anhydro-2-deoxy-D-glucitol

Citations

For This Compound
20
Citations
ZJ Witczak, RL Whistler - Carbohydrate research, 1986 - Elsevier
6-Amino-1,5-anhydro-6-deoxy-d-glucitol (11) was prepared from 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide (1) in six steps. Reduction of 1 with tributyltin hydride, followed by …
Number of citations: 9 www.sciencedirect.com
NMKNY Kin, JM Williams, A Horsington - Journal of the Chemical …, 1971 - pubs.rsc.org
The deamination of methyl 4-amino-4-deoxy-α-D-glucopyranoside with nitrous acid gives methyl α-D-glucopyranoside (major product), methyl β-L-altrofuranoside, 4,5-anhydro-D-…
Number of citations: 7 pubs.rsc.org
D Hesek, M Lee, T Yamaguchi, BC Noll… - The Journal of …, 2008 - ACS Publications
2-Amino-1,5-anhydro-2-deoxy-d-glucitol, a highly functionalized tetrahydropyran, is a versatile building unit in many natural products. A facile route to this type of synthetic building unit …
Number of citations: 7 pubs.acs.org
T Lin, H Sakata, A Ootani, T Fujise… - Journal of …, 2005 - Wiley Online Library
Aim: The aim of this study was to investigate whether central nervous system‐related feeding behavior regulates mucosal apoptosis in rat small intestines. Methods: The test solutions …
Number of citations: 8 onlinelibrary.wiley.com
I Lundt, S Yu - Carbohydrate research, 2010 - Elsevier
1,5-Anhydro-d-fructose (1,5AnFru) is a monoketosaccharide that can be prepared enzymatically from starch by α-1,4-glucan lyase or chemically from d-glucose or d-fructose in a few …
Number of citations: 15 www.sciencedirect.com
WS Choi, X Wu, YH Choeng, T Mahmud… - Applied microbiology …, 2008 - Springer
The cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, catalyzed by the 2-epi-5-epi-valiolone synthases, is the first committed step in the biosynthesis of C 7 N-…
Number of citations: 26 link.springer.com
A Czubatka, J Sarnik, D Lucent, J Blasiak… - Chemico-Biological …, 2015 - Elsevier
5-Anhydro-6-deoxy-methane-sulfamido-d-glucitol (FCP5) is a functionalized carbohydrate containing functional groups that render it potentially therapeutically useful. According to our …
Number of citations: 12 www.sciencedirect.com
K Fujimoto, T Sakata, T Shiraishi… - American Journal …, 1986 - journals.physiology.org
The effects of D-glucosamine (2-amino-2-deoxy-D-glucose), an endogenous glucose analogue, and 1-deoxy-D-glucosamine on feeding behavior were clarified. Test solutions (24 …
Number of citations: 48 journals.physiology.org
YD Du, BH Chen, W Shu - Angewandte Chemie International …, 2021 - Wiley Online Library
Direct and selective synthesis of primary amines from easily available precursors is attractive yet challenging. Herein, we report the rapid synthesis of primary amines from alkenes via …
Number of citations: 29 onlinelibrary.wiley.com
J Neumann, S Weingarten, J Thiem - 2007 - Wiley Online Library
Synthesis of novel di‐ and trisaccharides using enzymatic glycosylation, Dess–Martin oxidation and reductive amination allows rapid access to the target structures. Thus, a novel class …

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